molecular formula C5H10N2O B185932 4-Ethyl-2-imidazolidinone CAS No. 168092-04-4

4-Ethyl-2-imidazolidinone

Cat. No.: B185932
CAS No.: 168092-04-4
M. Wt: 114.15 g/mol
InChI Key: MZPOVKMGAUDNQF-UHFFFAOYSA-N
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Description

4-Ethyl-2-imidazolidinone is a heterocyclic organic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The ethyl group is attached to the fourth position of the ring. Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-imidazolidinone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamines with carbonyl compounds. For instance, the reaction of ethylamine with glyoxal under acidic conditions can yield this compound. Another method involves the reaction of ethyl isocyanate with ethylenediamine, followed by cyclization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. Metal catalysts, such as nickel or palladium, can be employed to facilitate the cyclization process. The reaction conditions typically include moderate temperatures and pressures to ensure optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can yield imidazolidine derivatives.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Imidazolidinone oxides.

    Reduction: Imidazolidine derivatives.

    Substitution: N-alkyl or N-acyl imidazolidinones.

Scientific Research Applications

4-Ethyl-2-imidazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of agrochemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-imidazolidinone involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, this compound derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating various biochemical pathways.

Comparison with Similar Compounds

    2-Imidazolidinone: Lacks the ethyl group at the fourth position.

    4-Methyl-2-imidazolidinone: Contains a methyl group instead of an ethyl group at the fourth position.

    1,3-Dimethyl-2-imidazolidinone: Features methyl groups at the first and third positions.

Uniqueness: 4-Ethyl-2-imidazolidinone is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to its analogues.

Properties

IUPAC Name

4-ethylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPOVKMGAUDNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432772
Record name 4-Ethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168092-04-4
Record name 4-Ethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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